![molecular formula C16H23NO2 B12879710 1-[(4S)-4-Benzyl-2,2,5,5-tetramethyl-1,3-oxazolidin-3-yl]ethan-1-one CAS No. 918830-50-9](/img/structure/B12879710.png)
1-[(4S)-4-Benzyl-2,2,5,5-tetramethyl-1,3-oxazolidin-3-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(4-Benzyl-2,2,5,5-tetramethyloxazolidin-3-yl)ethanone is a chiral oxazolidine derivative. Oxazolidines are a class of heterocyclic compounds containing nitrogen and oxygen in a five-membered ring. The presence of the chiral center in this compound makes it an interesting subject for stereochemical studies and applications in asymmetric synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Benzyl-2,2,5,5-tetramethyloxazolidin-3-yl)ethanone typically involves the cyclization of appropriate amino alcohols with ketones or aldehydes. One common method is the reaction of (S)-2-amino-2,4,4-trimethylpentan-3-ol with benzyl bromide under basic conditions to form the oxazolidine ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the product. Purification methods such as crystallization, distillation, or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(4-Benzyl-2,2,5,5-tetramethyloxazolidin-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxazolidinones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted oxazolidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(S)-1-(4-Benzyl-2,2,5,5-tetramethyloxazolidin-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce stereoselectivity in reactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the synthesis of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of (S)-1-(4-Benzyl-2,2,5,5-tetramethyloxazolidin-3-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The chiral center plays a crucial role in binding specificity and activity. The oxazolidine ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(4-Benzyl-2,2,5,5-tetramethyloxazolidin-3-yl)ethanone: The enantiomer of the compound with different stereochemical properties.
1-(4-Benzyl-2,2,5,5-tetramethyloxazolidin-3-yl)propanone: A homolog with a longer carbon chain.
1-(4-Benzyl-2,2,5,5-tetramethyloxazolidin-3-yl)butanone: Another homolog with an even longer carbon chain.
Uniqueness
(S)-1-(4-Benzyl-2,2,5,5-tetramethyloxazolidin-3-yl)ethanone is unique due to its specific chiral center and the presence of the benzyl group, which can influence its reactivity and interactions in asymmetric synthesis and biological systems.
Eigenschaften
CAS-Nummer |
918830-50-9 |
|---|---|
Molekularformel |
C16H23NO2 |
Molekulargewicht |
261.36 g/mol |
IUPAC-Name |
1-[(4S)-4-benzyl-2,2,5,5-tetramethyl-1,3-oxazolidin-3-yl]ethanone |
InChI |
InChI=1S/C16H23NO2/c1-12(18)17-14(11-13-9-7-6-8-10-13)15(2,3)19-16(17,4)5/h6-10,14H,11H2,1-5H3/t14-/m0/s1 |
InChI-Schlüssel |
MGJRMTCQZODDOH-AWEZNQCLSA-N |
Isomerische SMILES |
CC(=O)N1[C@H](C(OC1(C)C)(C)C)CC2=CC=CC=C2 |
Kanonische SMILES |
CC(=O)N1C(C(OC1(C)C)(C)C)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


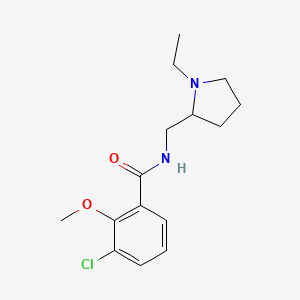
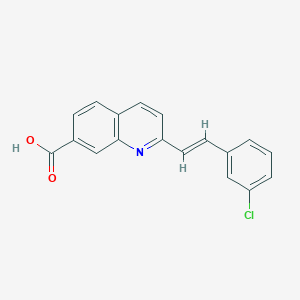
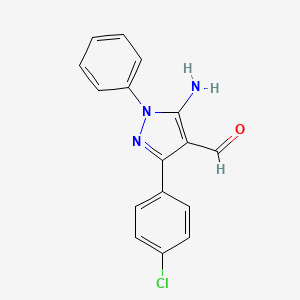
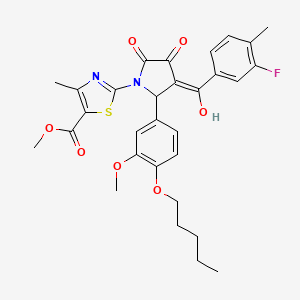
![4-(2-(4-Chloropyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12879667.png)

![6-Benzylidenethiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B12879674.png)


![3-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12879679.png)
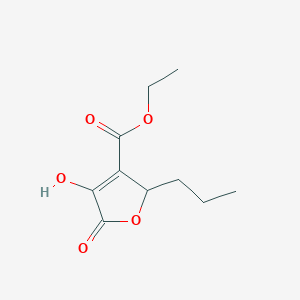
![5-Chloro-2-hydroxy-N-[3-(5-methyl-2-furyl)phenyl]benzamide](/img/structure/B12879694.png)

![2,3-Dimethyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B12879713.png)
